molecular formula C14H17NO3 B011596 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one CAS No. 107864-79-9

3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B011596
M. Wt: 247.29 g/mol
InChI Key: OOANHZQZDVVMAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one involves green and facile strategies, utilizing catalytic and eco-friendly methods. For instance, a novel ninhydrin derivative was synthesized using acetic acid as a catalyst, highlighting a sustainable approach to synthesizing complex organic molecules (Ghalib et al., 2019). Another study presented the eco-friendly synthesis of 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, emphasizing the use of Henry reaction and characterization through NMR and MS techniques (Chen et al., 2010).

Molecular Structure Analysis

Molecular structure determination plays a crucial role in understanding the properties and reactivity of compounds. Single crystal X-ray diffraction and spectral analysis have been extensively used for this purpose. The crystal structure of related compounds shows significant intermolecular interactions, contributing to their stability and reactivity (Ghalib et al., 2019). Moreover, DFT/B3LYP method with a 6-311++G(d,p) basis set has been utilized to optimize molecular structures and calculate structural parameters, providing insights into the electronic properties of these molecules.

Chemical Reactions and Properties

The chemical reactivity of 3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one derivatives includes various transformations such as stereospecific reduction, cyclization, and hydroxyfunctionalization. These reactions are pivotal for generating structurally diverse compounds with potential utility in different chemical domains. The stereospecific reduction of 3-hydroxy-3H-indoles to indoline derivatives showcases the versatility of these compounds in synthetic chemistry (Berti et al., 1980).

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the efficient synthesis of 3-(1,3,4-oxadiazol-2-yl)-3-hydroxy-1,3-dihydro-2H-indol-2-ones, showcasing its utility in three-component synthetic processes. These synthesized compounds are significant in various chemical reactions and applications (Adib et al., 2010).

Reactivity and Chemical Properties

  • The reactivity of related hydroxyketones derived from 3-hydroxy-1,3-dihydro-2H-indol-2-ones is explored, indicating potential in diverse chemical transformations. This includes reactions like oxidation, which can be pivotal in synthetic chemistry (Desarbre et al., 1996).
  • Another study demonstrates the use of a Lewis acid to generate the quasi-antiaromatic 2H-indol-2-one ring system from a 3-hydroxy-substituted 1,3-dihydroindol-2-one, leading to various substituted oxindoles and spiro-substituted oxindoles (England et al., 2007).

Antimicrobial Applications

  • Synthesized compounds derived from 3-hydroxy-1,3-dihydro-2H-indol-2-ones demonstrated significant antimicrobial activity against a range of microorganisms. This indicates its potential application in developing new antimicrobial agents (El-Gendy & Ahmedy, 2000).

Eco-Friendly Synthesis

  • An eco-friendly method was developed for synthesizing 3-hydroxy-3-nitromethyl-1,3-dihydro-indol-2-one, highlighting the potential of this compound in green chemistry applications. The study also includes the crystal structure analysis, contributing to understanding its molecular interactions (Chen et al., 2010).

Indolecarbonyl Coupling Reactions

  • The compound has been used in indolecarbonyl coupling reactions promoted by samarium diiodide, indicating its role in synthesizing complex indole derivatives that have potential pharmaceutical applications (Lin et al., 1998).

Antitumor Activity

  • A study on the synthesis of related indole derivatives showed potential antitumor activity, suggesting that derivatives of 3-hydroxy-1,3-dihydro-2H-indol-2-one could be valuable in cancer research (Nguyen et al., 1990).

Novel Synthetic Methods

  • The compound has been involved in various novel synthetic methods, such as the synthesis of 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones via a one-pot, three-component reaction. This highlights its versatility in synthetic organic chemistry (Khalafy et al., 2014).

Safety And Hazards



  • Toxicity : Assess its toxicity using in vitro and in vivo models.

  • Environmental Impact : Investigate its persistence and potential harm to ecosystems.

  • Handling Precautions : Provide guidelines for safe handling and storage.




  • Future Directions



    • Biological Activity : Explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    • Drug Development : Investigate its pharmacokinetics and pharmacodynamics.

    • Structure-Activity Relationship : Modify its structure to enhance desired properties.

    • Industrial Applications : Assess its use in materials science or catalysis.




    properties

    IUPAC Name

    3-hydroxy-3-(2-oxopropyl)-1-propylindol-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H17NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h4-7,18H,3,8-9H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OOANHZQZDVVMAI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H17NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20387401
    Record name 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20387401
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    247.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one

    CAS RN

    107864-79-9
    Record name 3-Hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20387401
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 5
    3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one
    Reactant of Route 6
    3-hydroxy-3-(2-oxopropyl)-1-propyl-1,3-dihydro-2H-indol-2-one

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